"Methyl 3-(2-chlorophenyl)-3-oxopropanoate" synthesis and characterization
"Methyl 3-(2-chlorophenyl)-3-oxopropanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-3-oxopropanoate
Introduction: The Versatility of a β-Keto Ester Building Block
Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in the fields of organic synthesis and drug development.[1] As a chemical intermediate, its bifunctional nature—possessing both a ketone and an ester group—makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2] This guide provides a detailed exploration of the synthesis and characterization of this compound, identified by its CAS number 205985-98-4, molecular formula C₁₀H₉ClO₃, and molecular weight of 212.63 g/mol .[3][4][5]
Synthesis: A Strategic Approach via Crossed Claisen Condensation
The most efficient and widely recognized method for synthesizing β-keto esters like Methyl 3-(2-chlorophenyl)-3-oxopropanoate is the Claisen condensation.[6][7][8] Specifically, a Crossed Claisen Condensation is employed to ensure a high yield of the desired product by reacting an enolizable ester with a non-enolizable ester.[8][9]
In this case, methyl acetate (which has acidic α-protons and can be deprotonated to form an enolate) is reacted with methyl 2-chlorobenzoate (which lacks α-protons and thus cannot enolize). This strategic pairing prevents self-condensation of the starting materials, leading to a cleaner reaction profile.
Caption: Overall reaction scheme for the synthesis.
Reaction Mechanism: A Stepwise Analysis
The Claisen condensation proceeds through a well-understood, base-mediated mechanism. The choice of base is critical; an alkoxide corresponding to the ester's alcohol portion (in this case, sodium methoxide, NaOMe) is used to prevent transesterification, a competing side reaction where the ester group is exchanged.[7][9][10]
-
Enolate Formation: Sodium methoxide, a strong base, abstracts an acidic α-hydrogen from methyl acetate. This generates a resonance-stabilized enolate ion, which serves as the key nucleophile.[8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of methyl 2-chlorobenzoate, forming a tetrahedral intermediate.[6]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This step yields the β-keto ester product.[6][8][9]
-
Deprotonation (Thermodynamic Driving Force): The resulting β-keto ester has highly acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide ion generated in the previous step immediately deprotonates this position. This acid-base reaction is highly favorable and forms a new, doubly resonance-stabilized enolate. This irreversible step is the thermodynamic driving force that pushes the entire reaction to completion.[6][7][8]
-
Acidic Work-up: In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This neutralizes any remaining base and protonates the enolate, yielding the final, neutral Methyl 3-(2-chlorophenyl)-3-oxopropanoate product.[7][8]
Caption: A generalized workflow for synthesis and purification.
Materials:
-
Methyl 2-chlorobenzoate
-
Methyl acetate
-
Sodium methoxide (NaOCH₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with sodium methoxide and anhydrous solvent. Begin stirring to form a suspension.
-
Add methyl acetate dropwise to the suspension via the dropping funnel.
-
Follow with the dropwise addition of methyl 2-chlorobenzoate. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask in an ice bath and slowly add 1M HCl to neutralize the mixture until it is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Characterization: Validating Structure and Purity
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Methyl 3-(2-chlorophenyl)-3-oxopropanoate. This involves a combination of spectroscopic and physical property analysis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 205985-98-4 | [3][4][5][11] |
| Molecular Formula | C₁₀H₉ClO₃ | [3][4][5] |
| Molecular Weight | 212.63 g/mol | [3][4][5] |
| Appearance | Clear, colorless oil | [3] |
| Boiling Point | 262.6 ± 15.0 °C (at 760 Torr) | [11] |
| Density | 1.255 ± 0.06 g/cm³ | [11] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms. [12]Samples are typically prepared by dissolving 5-20 mg of the compound in a deuterated solvent such as CDCl₃. [12]The presence of keto-enol tautomerism is a key feature of β-keto esters, which can be observed in NMR spectra. [12]
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 7.3 - 7.8 | Multiplet (m) | 4H on the chlorophenyl ring |
| Methylene Protons (Keto) | ~4.0 | Singlet (s) | -CO-CH₂ -CO₂Me |
| Methyl Protons | ~3.7 | Singlet (s) | -CO₂CH₃ |
| Vinyl Proton (Enol) | 5.0 - 5.5 | Singlet (s) | C=CH - |
| Hydroxyl Proton (Enol) | 12.0 - 13.0 | Broad Singlet (br s) | Enolic -OH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Ketone Carbonyl | ~192 | C =O |
| Ester Carbonyl | ~168 | -C O₂Me |
| Aromatic Carbons | 127 - 138 | Ar-C |
| Methylene Carbon | ~46 | -C H₂- |
| Methyl Carbon | ~52 | -OC H₃ |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [12]The spectrum of a β-keto ester is notable for displaying absorption bands for both the keto and ester carbonyl groups. [13]
| Functional Group | Expected Absorption (cm⁻¹) | Description |
|---|---|---|
| Ester C=O Stretch | 1735 - 1750 | Strong, sharp peak |
| Ketone C=O Stretch | 1715 - 1725 | Strong, sharp peak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak peaks |
| C-O Stretch | 1000 - 1300 | Strong, broad peaks |
| Enol O-H Stretch | 2500 - 3200 | Very broad (if present) |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural details through analysis of fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z = 212, corresponding to the molecular weight of the compound.
-
Isotopic Pattern: Due to the presence of chlorine, an M+2 peak at m/z = 214 will be observed with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a monochlorinated compound.
-
Key Fragments (Predicted):
-
m/z = 181: Loss of methoxy group (•OCH₃)
-
m/z = 153: Loss of carbomethoxy group (•CO₂CH₃)
-
m/z = 139/141: Chlorobenzoyl cation ([C₇H₄ClO]⁺)
-
Conclusion
The synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is reliably achieved through a crossed Claisen condensation, a foundational reaction in organic chemistry. The success of the synthesis is contingent upon careful control of reaction conditions and the use of appropriate reagents to favor the desired product. Subsequent characterization using a suite of analytical techniques—NMR, IR, and MS—provides a self-validating system to confirm the structural integrity and purity of the final compound, ensuring its suitability for advanced applications in research and development.
References
- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.
- Esters to β-Ketoesters: Claisen Condens
- Claisen condens
- Ester infrared spectra.
- Claisen Condensation – Mechanism, Vari
- Esters to β-Ketoesters: Claisen Condens
- A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.
- Methyl 3-(2-chlorophenyl)
- Methyl 3-(2-chlorophenyl)
- Methyl 3-(2-chlorophenyl)
- 205985-98-4 | methyl 3-(2-chlorophenyl)
- The Indispensable Role of Methyl 3-(2-chlorophenyl)-3-oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Carbonyl compounds - IR spectroscopy.
- Methyl 3-(2-chlorophenyl)
- Infrared Spectroscopy. CDN.
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